

Application Note: (1-Butyloctyl)cyclohexane as a Reference Standard in GC-MS

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Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

Cat. No.: B078575

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Introduction

Accurate and precise quantification of analytes by Gas Chromatography-Mass Spectrometry (GC-MS) is critical in research and industrial applications, including drug development, environmental analysis, and quality control. The use of an appropriate reference standard is paramount for achieving reliable results. **(1-Butyloctyl)cyclohexane**, a high molecular weight saturated hydrocarbon, serves as an excellent internal or external reference standard for the GC-MS analysis of a variety of non-polar to moderately polar compounds. Its chemical inertness, thermal stability, and distinct mass spectral fragmentation pattern make it a suitable candidate for complex matrices.

This document provides a detailed application note and protocol for the use of **(1-Butyloctyl)cyclohexane** as a reference standard in GC-MS analysis. Due to the limited availability of specific experimental data for **(1-Butyloctyl)cyclohexane**, this note will also refer to data for the closely related compound, n-butylcyclohexane, as a representative example of a C10-alkyl-cyclohexane.

Physicochemical Properties and Rationale for Use

(1-Butyloctyl)cyclohexane (CAS No. 13151-85-4) is a C18 saturated hydrocarbon. Its long alkyl chain and cyclic moiety result in a high boiling point and a retention time that is typically

longer than many common analytes and solvents, making it an ideal internal standard that elutes in a clear region of the chromatogram.

Key Advantages:

- **Chemical Inertness:** As a saturated hydrocarbon, it is unreactive and does not interfere with most analytes or derivatization reagents.
- **Thermal Stability:** It is stable at typical GC inlet and column temperatures, preventing degradation and ensuring consistent response.
- **Distinct Mass Spectrum:** Its fragmentation pattern provides unique ions for quantification, minimizing spectral overlap with other components.
- **Elution in a Clear Chromatographic Region:** Its high molecular weight generally ensures it elutes after lower boiling point analytes, reducing the risk of co-elution.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of alkyl-substituted cyclohexanes as reference standards in GC-MS.

Table 1: Physicochemical and GC-MS Data for n-Butylcyclohexane (Representative C10-Alkyl-Cyclohexane)

Parameter	Value	Reference
Molecular Formula	C10H20	[1]
Molecular Weight	140.27 g/mol	[2]
Boiling Point	181.2 °C	
Kovats Retention Index (non-polar column)	~1030	[3]
Key Mass Spectral Fragments (m/z)	83 (base peak), 55, 69, 41, 97, 140 (M+)	[2]

Table 2: Typical GC-MS Operating Parameters for High Molecular Weight Hydrocarbon Analysis

Parameter	Recommended Setting
GC Column	5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode	Splitless or Split (e.g., 50:1)
Injector Temperature	280 °C
Carrier Gas	Helium, constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature Program	Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Final Hold: 5 min
MS Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-500
Quantification Ions (for n-butylcyclohexane)	Primary: 83, Secondary: 55, 69

Experimental Protocols

Protocol 1: Preparation of (1-Butyloctyl)cyclohexane as an Internal Standard Stock Solution

- Materials:
 - (1-Butyloctyl)cyclohexane (≥98% purity)
 - High-purity solvent (e.g., hexane, dichloromethane, or a solvent compatible with the sample matrix)
 - Calibrated analytical balance

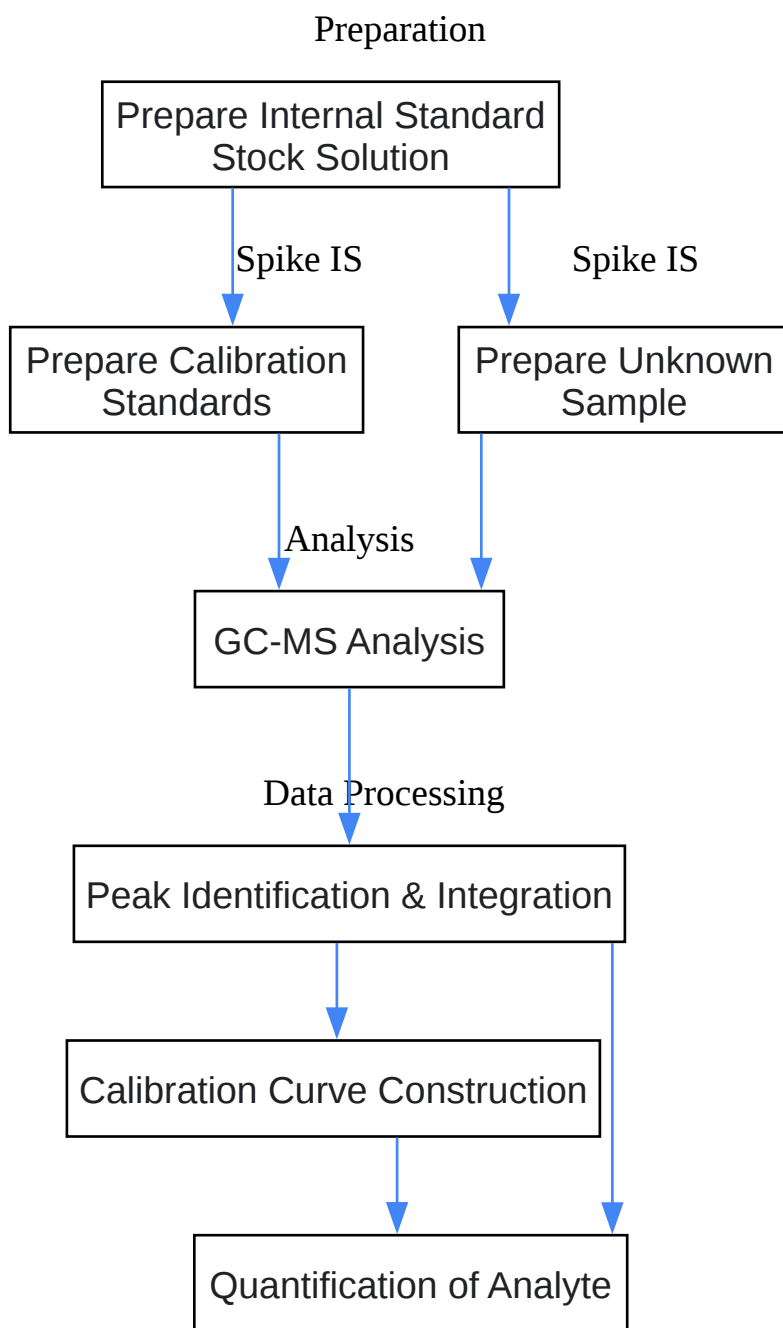
- Volumetric flasks (Class A)
- Micropipettes
- Procedure:
 1. Accurately weigh a precise amount (e.g., 10 mg) of **(1-Butyloctyl)cyclohexane** using an analytical balance.
 2. Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
 3. Dissolve the standard in a small amount of the chosen solvent.
 4. Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed. This results in a stock solution of 1 mg/mL.
 5. Store the stock solution in a tightly sealed vial at 4°C.

Protocol 2: Sample Preparation and Analysis using **(1-Butyloctyl)cyclohexane** as an Internal Standard

- Calibration Curve Preparation:
 1. Prepare a series of calibration standards by spiking known concentrations of the analyte(s) of interest into clean matrix or solvent.
 2. To each calibration standard, add a fixed amount of the **(1-Butyloctyl)cyclohexane** internal standard stock solution to achieve a final concentration that is within the linear range of the instrument and provides a strong signal (e.g., 1-10 µg/mL).
- Sample Preparation:
 1. Prepare the unknown sample according to the specific extraction or dilution protocol for the analysis.
 2. Prior to the final volume adjustment, spike the sample with the same fixed amount of the **(1-Butyloctyl)cyclohexane** internal standard as used in the calibration standards.

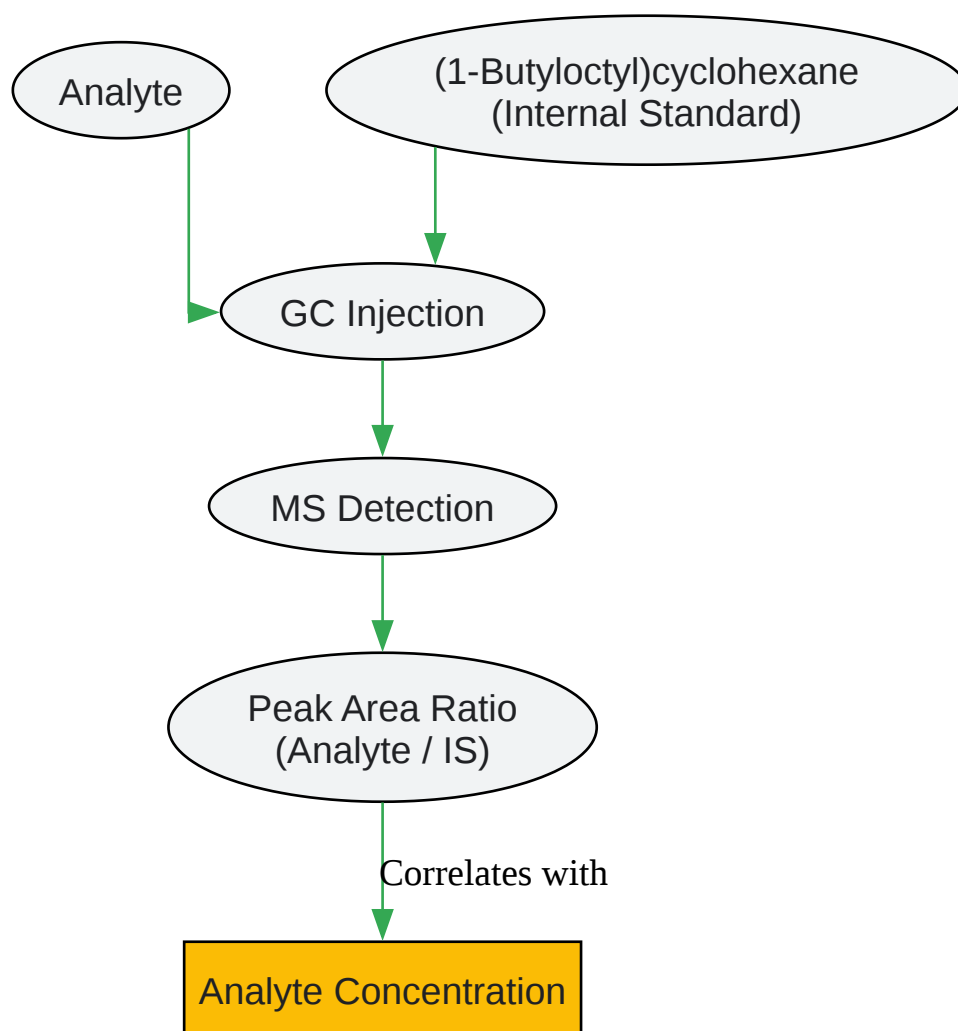
- GC-MS Analysis:
 1. Set up the GC-MS instrument according to the parameters outlined in Table 2 or a validated method suitable for the analytes.
 2. Inject 1 μL of each calibration standard and sample into the GC-MS system.
 3. Acquire the data in full scan mode to confirm the identity of the peaks and in selected ion monitoring (SIM) mode for enhanced sensitivity if required.
- Data Analysis:
 1. Identify the peaks for the analyte(s) and the internal standard based on their retention times and mass spectra.
 2. Integrate the peak areas of the characteristic ions for both the analyte(s) and the internal standard.
 3. Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
 4. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
 5. Determine the concentration of the analyte in the unknown sample using the calibration curve.

Visualizations



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Caption: Experimental workflow for quantitative GC-MS analysis.



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Caption: Logic of internal standard quantification.

Conclusion

(1-Butyloctyl)cyclohexane is a valuable reference standard for quantitative GC-MS analysis, particularly for non-polar and moderately polar compounds. Its properties ensure it performs reliably as an internal or external standard. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods. While specific experimental data for **(1-Butyloctyl)cyclohexane** is not widely published, the principles outlined here, along with data from analogous compounds, offer a comprehensive guide for its effective implementation.

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